molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol

Cat. No.: B1337730
CAS No.: 850375-06-3
M. Wt: 205.28 g/mol
InChI Key: KDZJEQBWBSZOEG-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a chemical compound with the molecular formula C11H11NOS. It is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-thiazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the phenyl derivative is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with 2-methyl-1,3-thiazole to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol]
  • [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]amine
  • [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetate

Uniqueness

[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is unique due to its specific structural configuration, which combines a thiazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJEQBWBSZOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427798
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-06-3
Record name 3-(2-Methyl-4-thiazolyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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